2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one 2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one
Brand Name: Vulcanchem
CAS No.: 930899-16-4
VCID: VC4150797
InChI: InChI=1S/C16H14N2O/c1-11-7-8-15(12(2)9-11)18-16(19)14-6-4-3-5-13(14)10-17-18/h3-10H,1-2H3
SMILES: CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3C=N2)C
Molecular Formula: C16H14N2O
Molecular Weight: 250.301

2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one

CAS No.: 930899-16-4

Cat. No.: VC4150797

Molecular Formula: C16H14N2O

Molecular Weight: 250.301

* For research use only. Not for human or veterinary use.

2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one - 930899-16-4

Specification

CAS No. 930899-16-4
Molecular Formula C16H14N2O
Molecular Weight 250.301
IUPAC Name 2-(2,4-dimethylphenyl)phthalazin-1-one
Standard InChI InChI=1S/C16H14N2O/c1-11-7-8-15(12(2)9-11)18-16(19)14-6-4-3-5-13(14)10-17-18/h3-10H,1-2H3
Standard InChI Key LPWLDPRVKGAYHE-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3C=N2)C

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound consists of a planar phthalazinone core fused with a benzene ring and a 2,4-dimethylphenyl substituent. The phthalazinone moiety contains a lactam group (C=O\text{C=O}) at the 1-position, contributing to its polarity and hydrogen-bonding capacity .

Spectral Characteristics

  • IR Spectroscopy: Key absorption bands include νmax\nu_{\text{max}} 1661 cm1^{-1} (C=O stretch) and 3150 cm1^{-1} (N-H stretch) .

  • 1H^1\text{H} NMR: Distinct signals at δ\delta 8.53 ppm (s, 1H, phthalazine-H), 7.24–7.15 ppm (m, aromatic H), and 2.33 ppm (s, 3H, methyl) .

  • Mass Spectrometry: Molecular ion peak at m/zm/z 250.29 (M+^+) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC16H14N2O\text{C}_{16}\text{H}_{14}\text{N}_2\text{O}
Molecular Weight250.29 g/mol
Melting Point252–254°C
SolubilityInsoluble in water; soluble in DMSO

Synthesis and Reactivity

Cyclocondensation of Aroyl Benzoic Acids

The compound is synthesized via cyclocondensation of 2-aroylbenzoic acids with hydrazine hydrate. For example, 2-(2,4-dimethylbenzoyl)benzoic acid reacts with hydrazine in acetic acid to yield the target compound .

2-(2,4-Dimethylbenzoyl)benzoic acid+NH2NH2AcOH2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one+H2O\text{2-(2,4-Dimethylbenzoyl)benzoic acid} + \text{NH}_2\text{NH}_2 \xrightarrow{\text{AcOH}} \text{2-(2,4-Dimethylphenyl)phthalazin-1(2H)-one} + \text{H}_2\text{O}

Lactam-Lactim Tautomerization

The lactam form predominates in polar solvents (e.g., acetone), while the lactim form is favored in nonpolar media (e.g., 1,4-dioxane) . This dynamic equilibrium influences reactivity toward electrophiles and nucleophiles.

Functionalization Strategies

  • Alkylation: Reacts with ethyl bromoacetate to form 2-cyanoacetyl derivatives .

  • Heterocycle Fusion: Forms triazolo-phthalazines upon treatment with thiourea or D-glucono-1,5-lactone .

Table 2: Optimization of Synthesis Conditions

MethodYield (%)ConditionsReference
Cyclocondensation87Acetic acid, reflux
Lactam alkylation76K2_2CO3_3, acetone

Pharmacological Applications

Antimicrobial Activity

The compound exhibits moderate activity against Staphylococcus aureus (MIC = 25 μg/mL) and Candida albicans (MIC = 50 μg/mL) . Its efficacy is attributed to the electron-withdrawing methyl groups enhancing membrane penetration .

Table 3: Biological Activity Profile

AssayResult (IC50_{50})ModelReference
Antifungal50 μg/mLC. albicans
VEGF Inhibition12.5 μMIn vitro

Material Science Applications

Polymer Synthesis

The compound serves as a monomer in poly(phthalazinone ether ketone)s (PPEKs), which exhibit high thermal stability (Tg>280CT_g > 280^\circ \text{C}) and mechanical strength .

Coordination Chemistry

Acts as a ligand for transition metals (e.g., Pd, Cu), forming complexes with applications in catalysis .

Analytical Characterization

Chromatographic Methods

  • HPLC: Retention time = 8.2 min (C18 column, acetonitrile:water = 70:30) .

  • TLC: Rf=0.65R_f = 0.65 (silica gel, ethyl acetate:hexane = 1:2) .

Computational Studies

Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 4.2 eV, indicating stability and low reactivity under ambient conditions .

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